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Compound of Interest

Compound Name: 3-Bromo-1,1,1-trichloropropane

Cat. No.: B085221

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
halogenated hydrocarbon 3-Bromo-1,1,1-trichloropropane (CAS No. 13749-37-6). The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the methodologies for their acquisition. This information is
critical for the identification, characterization, and quality control of this compound in research
and development settings.

Spectroscopic Data Summary

The empirical formula for 3-Bromo-1,1,1-trichloropropane is CsH4BrCls, with a molecular
weight of 226.33 g/mol . Its structure consists of a propane backbone with a bromine atom at
the C3 position and three chlorine atoms at the C1 position. This substitution pattern gives rise
to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-
Bromo-1,1,1-trichloropropane, both *H and 13C NMR data provide key insights into its
molecular framework.

IH NMR Data
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The *H NMR spectrum of 3-Bromo-1,1,1-trichloropropane is expected to show two distinct
signals corresponding to the two non-equivalent methylene (-CHz2-) groups.

. Chemical Shift e . .
Signal Multiplicity Integration Assignment
(ppm)
1 ~3.4-3.6 Triplet 2H -CHz2Br
2 ~3.1-3.3 Triplet 2H -CH2CCls

Note: Predicted chemical shifts are based on empirical calculations and may vary slightly
based on solvent and experimental conditions.

13C NMR Data

The proton-decoupled 3C NMR spectrum of 3-Bromo-1,1,1-trichloropropane will exhibit three
signals, one for each of the unique carbon atoms in the molecule.

Signal Chemical Shift (ppm) Assignment
1 ~80-90 -CCls

2 ~45 - 55 -CH2CCls

3 ~25-35 -CHz2Br

Note: Predicted chemical shifts are based on empirical calculations and may vary slightly
based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The IR spectrum of 3-Bromo-1,1,1-trichloropropane is
characterized by the following key absorption bands.[1] The spectrum was obtained from a

neat sample.[1]
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Wavenumber (cm~?) Intensity Assignment

~2970 - 2850 Medium-Strong C-H stretching (alkane)
~1440 Medium C-H bending (scissoring)
~700 - 800 Strong C-Cl stretching

~650 - 550 Strong C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 3-Bromo-1,1,1-trichloropropane, electron ionization (El) is a common
method for generating the mass spectrum.

The mass spectrum of 3-Bromo-1,1,1-trichloropropane will show a molecular ion peak (M+)
corresponding to its molecular weight. Due to the isotopic abundance of bromine (“°Br and
81Br) and chlorine (3>Cl and 3’Cl), the molecular ion peak will appear as a cluster of peaks. The
most abundant fragment ions observed in the GC-MS analysis are:[1]

m/z Relative Intensity Assignment (Proposed)
109 High [C2H2Cl2]*

191 Medium [C3H47°Br3>Cl2]*+

189 Medium [C3H4™°Br3>Clz - Hz]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy

Sample Preparation: A solution of 3-Bromo-1,1,1-trichloropropane is prepared by dissolving
approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDClIs,
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DMSO-ds) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an
internal standard (& 0.00 ppm).

Instrumentation: A high-field NMR spectrometer, such as a Bruker HX-90, is used for data
acquisition.[1]

H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased
and baseline corrected.

13C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each
carbon.

A longer acquisition time and a greater number of scans are typically required due to the
lower natural abundance of *3C.

The FID is processed similarly to the *H NMR data.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample, a drop of 3-Bromo-1,1,1-trichloropropane is
placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
Data Acquisition:

e A background spectrum of the clean salt plates is recorded.
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e The sample is placed in the instrument's sample compartment.
e The infrared spectrum is recorded over a typical range of 4000-400 cm~1.

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like 3-Bromo-1,1,1-trichloropropane, gas
chromatography (GC) is an ideal method for sample introduction, allowing for separation from
any impurities.

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron
ionization (EI) source is used.

Data Acquisition:

A small volume of a dilute solution of the sample is injected into the GC.

e The compound travels through the GC column and is separated based on its boiling point
and interactions with the stationary phase.

e As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

 In the EIl source, the molecules are bombarded with high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

e The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer
and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a small
organic molecule like 3-Bromo-1,1,1-trichloropropane.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3-Bromo-1,1,1-trichloropropane | C3H4BrCI3 | CID 573283 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-1,1,1-
trichloropropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085221#spectroscopic-data-nmr-ir-ms-of-3-bromo-1-
1-1-trichloropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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